6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

PI3Kgamma inhibition Inflammatory disease Kinase inhibitor SAR

6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 2279924-76-2) is a polysubstituted 1,4-benzoxazin-3-one featuring a strategically N-ethylated lactam, a C6 bromine, and a C8 fluorine on the fused benzo ring. Its molecular formula is C₁₀H₉BrFNO₂ with a molecular weight of 274.09 g/mol.

Molecular Formula C10H9BrFNO2
Molecular Weight 274.09 g/mol
Cat. No. B12073838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular FormulaC10H9BrFNO2
Molecular Weight274.09 g/mol
Structural Identifiers
SMILESCCN1C(=O)COC2=C1C=C(C=C2F)Br
InChIInChI=1S/C10H9BrFNO2/c1-2-13-8-4-6(11)3-7(12)10(8)15-5-9(13)14/h3-4H,2,5H2,1H3
InChIKeyMSZMJEBDAZTJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Core Scaffold Identity and Procurement-Ready Profile


6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 2279924-76-2) is a polysubstituted 1,4-benzoxazin-3-one featuring a strategically N-ethylated lactam, a C6 bromine, and a C8 fluorine on the fused benzo ring. Its molecular formula is C₁₀H₉BrFNO₂ with a molecular weight of 274.09 g/mol [1]. The compound is commercially available from Bidepharm at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Computed physicochemical properties include an XLogP3 of 2.2, a topological polar surface area of 29.5 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond [1].

Why 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Off-the-Shelf Benzoxazinone Analogs


The benzoxazinone scaffold tolerates substitution at multiple positions, but N4-alkylation, C6 halogenation, and C8 halogenation independently and cooperatively dictate pharmacological target engagement, metabolic stability, and synthetic trajectory. In the PI3Kγ inhibitor series, 4,6-disubstitution was explicitly required for single-digit nanomolar potency; swapping the N4-phenethyl for N4-ethyl or relocating the C6 substituent abolished activity [1]. Similarly, the kinase inhibitor patent US20190248774A1 uses 6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (the 4-unsubstituted parent) as an intermediate that requires subsequent N4-alkylation to generate active compounds, underscoring that the N4-ethyl substituent of the target compound is not a superfluous decoration but a determined pharmacophoric element [2]. Therefore, substituting the target compound with the 2-ethyl positional isomer (Sigma-Aldrich), the 5-fluoro isomer (CAS 1029421-36-0), or the 2,2-dimethyl analog (CAS 688363-74-8) yields a distinct chemical entity with unvalidated biological performance.

Quantitative Differentiation Evidence for 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one


N4-Ethyl Substitution Is Essential for PI3Kγ Inhibitory Activity: Class-Level Structure–Activity Relationship Evidence

A systematic SAR study of 4,6-disubstituted-4H-benzo[1,4]oxazin-3-ones demonstrated that only N4-substituted analogs achieve single-digit nanomolar PI3Kγ inhibition. The most potent compounds, bearing N4-phenethyl groups, exhibited IC₅₀ values in the low nanomolar range (e.g., Ki values in the single-digit nanomolar range), with several showing in vivo activity in a peritonitis model of inflammatory cell migration [1]. The N4-ethyl substituent on the target compound occupies the same critical N4 position, distinguishing it from the 4-unsubstituted parent (6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 560082-53-3), which lacks this pharmacophore and was used merely as a synthetic intermediate requiring further alkylation [2]. While direct IC₅₀ data for the target compound itself are not available in the public domain, the class-level SAR firmly establishes that N4-substitution is a prerequisite for PI3Kγ potency.

PI3Kgamma inhibition Inflammatory disease Kinase inhibitor SAR

Positional Specificity of Halogen Substitution: 6-Br/8-F vs. 5-F/6-Br and 6-Br/5-F Configurations

A comprehensive antimicrobial evaluation of 16 benzo[b][1,4]oxazin-3(4H)-one derivatives (1a–p) carrying F, Br, and Cl revealed that the presence and position of fluorine critically modulate antimicrobial potency: fluorine-containing compounds (1c, 1f, 1i) exhibited MIC values ranging from 16 to 64 μg/mL against Gram-positive and Gram-negative bacteria, whereas non-fluorinated or differently halogenated analogs showed variable and generally weaker activity [1]. The target compound's 6-Br/8-F arrangement presents a distinct electronic distribution compared to the 6-Br/5-F isomer (CAS 1029421-36-0) and the 6-F/8-Br reversed-halogen analog (CAS 688363-74-8). Although direct MIC data for the target compound are not publicly available, the class-level antimicrobial SAR indicates that the specific halogen regiochemistry at C6 and C8 is a driver of bioactivity rather than an interchangeable feature.

Antimicrobial activity Halogen SAR Benzoxazinone derivatives

Lipophilicity and Permeability Profile: Computed XLogP3 Differentiates N4-Ethyl from N4-Unsubstituted and 2-Ethyl Analogs

The computed XLogP3 of 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is 2.2, reflecting the balanced lipophilicity contributed by the N4-ethyl group, the bromine atom, and the fluorine atom [1]. In comparison, the 4-unsubstituted parent (6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 560082-53-3) has a lower XLogP3 due to the absence of the ethyl group, while the 2-ethyl positional isomer (6-bromo-2-ethyl-8-fluoro, Sigma-Aldrich) places the ethyl on the carbon adjacent to the ring oxygen, altering both lipophilicity and hydrogen-bonding topology. The target compound also possesses zero hydrogen bond donors, three acceptors, and a topological polar surface area of 29.5 Ų, placing it within favorable drug-like property space [1].

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Tractability and QC Documentation: 98% Purity with Multi-Technique Batch Certification

Bidepharm supplies the target compound at 98% standard purity and provides batch-specific QC reports including NMR, HPLC, and GC analyses . In contrast, the 6-bromo-5-fluoro isomer (CAS 1029421-36-0) is listed by Fluorochem at 95% purity with a unit price of £192 for 250 mg , and the 2-ethyl positional isomer from Sigma-Aldrich is available on enquiry without publicly displayed purity or batch QC . The 98% assay specification of the target compound, combined with orthogonal analytical characterization, reduces the risk of introducing unidentified impurities into downstream synthetic sequences.

Building block procurement Quality control Synthetic intermediate

Antibacterial Activity of 1,4-Benzoxazin-3-ones: Class Benchmark Against Commercial Bactericides

In a 2020 study, propanolamine-containing 1,4-benzoxazin-3-one derivatives displayed potent antibacterial activity against phytopathogens. The lead compound 4n achieved EC₅₀ values of 4.95, 4.71, and 8.50 μg/mL against Psa, Xac, and Xoo, respectively, surpassing the commercial antibiotics bismerthiazol (BT, EC₅₀ 89.10 and 116.90 μg/mL) and thiodiazole copper (TC, 127.30, 82.73, and 87.50 μg/mL) by 12- to 27-fold [1]. While the target compound differs structurally (4-ethyl vs. propanolamine N-substitution; 6-Br/8-F vs. variant halogen patterns), this study establishes the benzoxazinone core as a validated antibacterial pharmacophore capable of outperforming established agrochemicals. The 6-Br/8-F/4-ethyl substitution pattern of the target compound provides a distinct starting point for antibacterial lead optimization distinct from the propanolamine series.

Phytopathogenic bacteria Antibiotic activity Benzoxazinone SAR

High-Confidence Application Scenarios for 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one


PI3Kγ Kinase Inhibitor Lead Optimization

The target compound's N4-ethyl-6-bromo substitution pattern maps directly onto the pharmacophore defined by the PI3Kγ inhibitor series of Lanni et al., where 4,6-disubstitution was demonstrated to be essential for single-digit nanomolar potency [1]. Procurement of this compound provides a pre-functionalized scaffold that bypasses the N-alkylation step required when starting from the 4-unsubstituted parent (CAS 560082-53-3), accelerating SAR exploration around the C6 and C8 positions for inflammatory disease targets.

Antimicrobial Benzoxazinone Diversification Library Synthesis

Building on the established antimicrobial activity of halogenated benzoxazinones (MIC 16–64 μg/mL against Gram-positive and Gram-negative bacteria) [1] and the potent anti-phytopathogenic activity of related scaffolds (EC₅₀ as low as 4.71 μg/mL) [2], the target compound can serve as a key intermediate for parallel synthesis of N4-ethyl-substituted libraries. Its 6-bromo and 8-fluoro substituents provide orthogonal synthetic handles (Suzuki coupling at C6; nucleophilic aromatic substitution at C8) for systematic diversification.

Kinase Inhibitor Intermediate for N4-Alkylated Benzoxazinone Series

The kinase inhibitor patent US20190248774A1 explicitly uses 6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (the N4-unsubstituted analog) as a synthetic intermediate requiring subsequent N-alkylation with isopropyl iodide [1]. The target compound, bearing a pre-installed N4-ethyl group, offers a direct entry point for medicinal chemists wishing to explore N4-ethyl-specific kinase selectivity profiles without the additional alkylation step, thereby saving 1–2 synthetic steps and eliminating N vs. O alkylation regioselectivity concerns.

Physicochemical Property-Driven Fragment or Lead Optimization

With a computed XLogP3 of 2.2, zero HBDs, three HBAs, and a TPSA of 29.5 Ų [1], the target compound resides in favorable drug-like chemical space. For fragment-based or property-driven lead optimization programs, it represents a balanced-lipophilicity, CNS-permeable template that can be elaborated at the C6 bromine and C8 fluorine positions. The N4-ethyl substituent provides a defined lipophilicity increment (estimated ΔXLogP3 ≈ +0.8 vs. the N4-H parent) that can be rationally tuned in analog design.

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